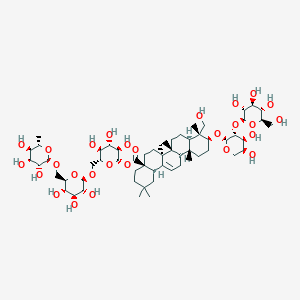

Cauloside F

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

作用機序

カウロサイドFの正確な作用機序は、まだ完全には解明されていません。 それは、炭水化物代謝に影響を与え、薬物動態エンハンサーとして作用すると考えられています . 抗炎症作用は、プロスタグランジンの合成阻害によるものと考えられます .

生化学分析

Biochemical Properties

Cauloside F interacts with various enzymes, proteins, and other biomolecules. The specific biochemical reactions involving this compound are not completely understood .

Cellular Effects

This compound has been shown to have effects on various types of cells. It has been studied for its potential use as a drug in clinical studies where it showed no adverse effects on liver and kidney function .

Molecular Mechanism

The mechanism of action for this compound is not completely understood but it may have an effect on carbohydrate metabolism or act as a pharmacokinetic enhancer . This compound has been shown to have anti-inflammatory properties, which may be due to its ability to inhibit prostaglandin synthesis .

Temporal Effects in Laboratory Settings

The pharmacokinetic parameters of this compound such as T max were obtained at 9.33 ± 2.49 h

準備方法

合成経路と反応条件

カウロサイドFは通常、化学合成ではなく、天然源から単離されます。 抽出工程では、メタノールやエタノールなどの溶媒を使用して、植物材料からサポニンを抽出します . その後、抽出物を高速液体クロマトグラフィー(HPLC)などのクロマトグラフィー技術を使用して精製します .

工業生産方法

カウロサイドFの工業生産には、クレマチス・アケビオイデスからの大規模な抽出が関与します。 植物材料は収穫され、乾燥され、微粉末に粉砕されます。 次に、粉末を溶媒抽出にかけ、HPLCやその他のクロマトグラフィー法を使用して精製します .

化学反応の分析

反応の種類

カウロサイドFは、以下のような様々な化学反応を起こします。

酸化: この反応は、酸素の付加または水素の除去を伴います。一般的な酸化剤には、過マンガン酸カリウムや過酸化水素があります。

還元: この反応は、水素の付加または酸素の除去を伴います。一般的な還元剤には、水素化ホウ素ナトリウムや水素化リチウムアルミニウムがあります。

一般的な試薬と条件

酸化: 酸性条件下での過マンガン酸カリウム。

還元: メタノール中での水素化ホウ素ナトリウム。

置換: 触媒の存在下でのハロゲン.

生成される主な生成物

これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 例えば、カウロサイドFの酸化は、水酸化誘導体の生成につながる可能性があります .

科学研究への応用

カウロサイドFは、幅広い科学研究への応用を有しています。

化学: トリテルペノイドサポニンの研究における基準化合物として使用されます。

生物学: 細胞シグナル伝達と代謝における役割が調査されています。

科学的研究の応用

Cauloside F has a wide range of scientific research applications:

Chemistry: Used as a reference compound in the study of triterpenoid saponins.

Biology: Investigated for its role in cell signaling and metabolism.

Medicine: Studied for its anti-inflammatory, antimicrobial, and potential anticancer properties.

Industry: Used in the formulation of cosmetics and health products due to its bioactive properties.

類似化合物との比較

カウロサイドFは、アスペロサポニンVI、カウロサイドA、ヘデラゲニンなどの他のトリテルペノイドサポニンと類似しています . カウロサイドFは、その特定の分子構造と強力な生物活性により特徴付けられます .

類似化合物のリスト

- アスペロサポニンVI

- カウロサイドA

- HNサポニンF

- ヘデラゲニン

特性

IUPAC Name |

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]oxan-2-yl] (4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C59H96O27/c1-24-34(63)39(68)43(72)48(80-24)78-21-29-37(66)41(70)44(73)49(82-29)79-22-30-38(67)42(71)46(75)51(83-30)86-53(76)59-16-14-54(2,3)18-26(59)25-8-9-32-55(4)12-11-33(56(5,23-61)31(55)10-13-58(32,7)57(25,6)15-17-59)84-52-47(35(64)27(62)20-77-52)85-50-45(74)40(69)36(65)28(19-60)81-50/h8,24,26-52,60-75H,9-23H2,1-7H3/t24-,26-,27-,28+,29+,30+,31+,32+,33-,34-,35-,36+,37+,38+,39+,40-,41-,42-,43+,44+,45+,46+,47+,48+,49+,50-,51-,52-,55-,56-,57+,58+,59-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWXBKEINOHVSGJ-FBCAOFFQSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OCC3C(C(C(C(O3)OC(=O)C45CCC(CC4C6=CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)CO)OC9C(C(C(CO9)O)O)OC1C(C(C(C(O1)CO)O)O)O)C)(C)C)O)O)O)O)O)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)OC(=O)[C@@]45CC[C@@]6(C(=CC[C@H]7[C@]6(CC[C@@H]8[C@@]7(CC[C@@H]([C@@]8(C)CO)O[C@H]9[C@@H]([C@H]([C@H](CO9)O)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)C)C)[C@@H]4CC(CC5)(C)C)C)O)O)O)O)O)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C59H96O27 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1237.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-benzyl-4-[(5-methylpyrimidin-2-yl)oxy]piperidine-1-carboxamide](/img/structure/B2796819.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)acrylamide](/img/structure/B2796820.png)

![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-methyl-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2796821.png)

![3-Oxabicyclo[4.1.0]heptane-6-carboxylic acid](/img/structure/B2796825.png)

![3-benzyl-2-{[1-(3,4-dimethylphenyl)-1-oxopropan-2-yl]sulfanyl}-N-[(furan-2-yl)methyl]-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2796826.png)

![1,3-dimethyl-5-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-7-(o-tolyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2796827.png)

![3-chloro-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2796828.png)

![3-((1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-3-yl)methyl)-4-ethyl-1H-1,2,4-triazol-5(4H)-one](/img/structure/B2796829.png)

![1-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-[(2-methyl-1H-indol-3-yl)sulfanyl]ethan-1-one](/img/structure/B2796830.png)

![N-([3,3'-bipyridin]-5-ylmethyl)-2-(2-methoxyphenyl)acetamide](/img/structure/B2796832.png)

![N-(2-chloro-5-(trifluoromethyl)phenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2796835.png)